3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
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Overview
Description
Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
The research led by Raut et al. (2020) demonstrates the synthesis of benzofused thiazole derivatives, which showed promising results as antioxidant and anti-inflammatory agents. Specifically, compounds 3c, 3d, and 3e showed notable anti-inflammatory activity compared to standard references. Furthermore, all the tested compounds exhibited potential antioxidant activity, highlighting the therapeutic potential of benzofused thiazole derivatives in treating inflammatory disorders and managing oxidative stress (Raut et al., 2020).
Pharmacological Importance of Benzothiazole
Benzothiazole and its derivatives are recognized for their wide array of pharmacological activities. As discussed by Bhat and Belagali (2020), these compounds are known for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the significance of benzothiazole derivatives in medicinal chemistry and their potential as templates for the development of new therapeutic agents (Bhat & Belagali, 2020).
Therapeutic Potential and Patent Insights
The patent review by Kamal et al. (2015) emphasizes the versatility of benzothiazole as a heterocyclic scaffold in pharmaceutical applications. The review summarizes inventions aimed at developing benzothiazole-based chemotherapeutic agents, covering patents filed between 2010 and 2014. This review underscores the growing importance of the benzothiazole nucleus in the field of drug discovery, especially in cancer treatment, further affirming the structural and functional significance of benzothiazole derivatives in medicinal chemistry (Kamal et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3,3’-Dipropylthiacarbocyanine iodide, also known as DiSC3(5), is the cell membrane . This compound is a carbocyanine fluorescent dye that is sensitive to membrane potential .
Mode of Action
DiSC3(5) operates as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration . The dye enters only depolarized cells, where it binds reversibly to lipid-rich intracellular components . An increase in the fluorescence intensity of the dye indicates depolarization of the plasma membrane potential .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) , which suggests it could be administered in a solution for biological applications.
Result of Action
The primary result of DiSC3(5)'s action is the detection and measurement of changes in transmembrane potential . This can be used to study the effects of various agents on the membrane potential, providing valuable information about cellular health and function.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide' involves the synthesis of two key intermediates, which are then combined to form the final product. The first intermediate is 3-propylbenzo[d]thiazole-2-carbaldehyde, which is synthesized from 3-propylbenzothiazole and chloroacetaldehyde. The second intermediate is (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene, which is synthesized from 3-propylbenzo[d]thiazole-2-carbaldehyde and propargyl bromide. These two intermediates are then combined with 3-bromo-2-nitrobenzoic acid to form the final product via a Suzuki coupling reaction and subsequent quaternization with iodomethane.", "Starting Materials": [ "3-propylbenzothiazole", "chloroacetaldehyde", "propargyl bromide", "3-bromo-2-nitrobenzoic acid", "iodomethane" ], "Reaction": [ "Synthesis of 3-propylbenzo[d]thiazole-2-carbaldehyde from 3-propylbenzothiazole and chloroacetaldehyde via a Knoevenagel condensation reaction", "Synthesis of (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene from 3-propylbenzo[d]thiazole-2-carbaldehyde and propargyl bromide via a Wittig reaction and subsequent reduction", "Combination of 3-propylbenzo[d]thiazole-2-carbaldehyde, (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene, and 3-bromo-2-nitrobenzoic acid via a Suzuki coupling reaction to form the final product", "Quaternization of the final product with iodomethane to form the desired compound '3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide'" ] } | |
CAS No. |
53336-12-2 |
Molecular Formula |
C23H25IN2S2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JGTCEHAVVINOPG-UHFFFAOYSA-M |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
Pictograms |
Irritant |
Synonyms |
3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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